(R)-3-Fluoro-4-(pyrrolidin-2-yl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-4-[(2R)-pyrrolidin-2-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2/c10-8-6-11-5-3-7(8)9-2-1-4-12-9/h3,5-6,9,12H,1-2,4H2/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKZOXRTXOACOX-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C(C=NC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C=NC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Enantioselective Synthetic Methodologies for R 3 Fluoro 4 Pyrrolidin 2 Yl Pyridine and Its Precursors
Asymmetric Construction of the Chiral Pyrrolidine (B122466) Moiety
The asymmetric construction of the chiral pyrrolidine ring is the key challenge in the synthesis of (R)-3-Fluoro-4-(pyrrolidin-2-yl)pyridine. Various methodologies have been developed to address this, focusing on creating the C2 stereocenter with high fidelity. These approaches include leveraging pre-existing chirality, employing chiral catalysts (both organic and metal-based), and utilizing enzymatic transformations.
Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. For the synthesis of (R)-pyrrolidine derivatives, amino acids such as L-proline, (2S,4R)-4-hydroxyproline (Hyp), and L-glutamic acid are common choices. nih.govmdpi.commdpi.com These precursors already contain the desired pyrrolidine scaffold or can be converted into it, with the stereochemistry dictating the configuration of the final product.
The strategy involves the chemical modification of these natural amino acids. For instance, the carboxylic acid and secondary amine functionalities of L-proline provide convenient handles for a variety of chemical transformations to introduce the necessary substituents. mdpi.com Similarly, carbohydrates and amino alcohols like (R)-phenylglycinol have been employed to construct trans-2,5-disubstituted pyrrolidines through diastereoselective additions of organometallic reagents to chiral imines and subsequent cyclization. nih.gov While reliable, chiral pool approaches can sometimes require lengthy synthetic sequences to modify the starting material to match the target structure.
Asymmetric organocatalysis has emerged as a powerful tool in synthetic chemistry, avoiding the use of potentially toxic and expensive metals. mdpi.com Chiral pyrrolidines themselves are often used as organocatalysts, a testament to their versatility. mdpi.combohrium.com These catalysts, often derived from proline, operate through mechanisms like enamine or iminium ion activation. nih.gov
For the synthesis of chiral pyrrolidines, organocatalytic methods such as asymmetric Michael additions, aldol (B89426) reactions, and cascade reactions are frequently employed. mdpi.comnih.govrsc.org For example, a bifunctional squaramide catalyst has been used in an aza-Michael/Michael cascade reaction between nitroalkenes and tosylaminomethyl enones to access highly functionalized chiral pyrrolidines with excellent yields and enantioselectivities (up to >99% ee). rsc.org These reactions benefit from mild conditions and the ability to construct complex molecules with multiple stereocenters in a single step. The catalyst's structure, particularly the substituents on the pyrrolidine ring, can be modified to optimize efficiency and selectivity for different substrates. mdpi.comunibo.it
| Catalyst Type | Reaction | Substrates | Key Findings | Reference(s) |
| Bifunctional Squaramide | Aza-Michael/Michael Cascade | Nitroalkenes, Tosylaminomethyl enones | Good yields (up to 99%), good diastereoselectivities (up to 91:9 dr), and excellent enantioselectivities (up to >99% ee). | rsc.org |
| Pyrrolidine-based | Michael Addition | Aldehydes, Nitroolefins | High yields (up to 98%) and enantioselectivities (up to 99%) in aqueous media. | rsc.org |
| Cinchonidine-derived | Asymmetric Cascade | N-Tosyl aminomethyl enone, trans-α-cyano-α,β-unsaturated ketone | High enantio- and diastereoselectivities for highly substituted pyrrolidines. | rsc.org |
| (S)-proline derivatives | Aldol Reaction | Ketones, Aldehydes | Mediocre to good enantiocontrol depending on the catalyst structure. | mdpi.com |
Transition metal catalysis offers a broad range of transformations for asymmetric synthesis. acs.org Chiral ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. For pyrrolidine synthesis, key methods include asymmetric hydrogenation, C-H activation/amination, and allylic substitution.
Rhodium(II) and Iridium(II) complexes are particularly effective. For example, rhodium(II)-catalyzed asymmetric nitrene C-H insertion into a C(sp³)–H bond is a direct method for forming the pyrrolidine ring. acs.org Similarly, iridium-catalyzed borrowing hydrogen annulation can produce enantioenriched pyrrolidines from racemic diols and primary amines. organic-chemistry.org These methods are powerful for creating the C2-substituted pyrrolidine core with high levels of enantio- and diastereocontrol. acs.org
| Metal/Ligand System | Reaction Type | Key Features | Reference(s) |
| Rhodium(II)/Chiral Ligand | C(sp³)–H Amination | De novo synthesis from hydrocarbons involving two consecutive C–H amination reactions. | acs.org |
| Iridium/Chiral Ligand | Allylic Substitution | Double iridium-catalyzed branched-selective allylic substitution with ammonia (B1221849) as the nucleophile. | acs.org |
| Iridacycle Complex | Borrowing Hydrogen Annulation | Provides chiral N-heterocycles directly from simple racemic diols and primary amines. | organic-chemistry.org |
| Gold/Chiral Ligand | Tandem Cycloisomerization/Hydrogenation | Converts chiral homopropargyl sulfonamides to enantioenriched pyrrolidines in excellent yields and enantioselectivities. | organic-chemistry.org |
Intramolecular cyclization is a powerful strategy for forming heterocyclic rings like pyrrolidine. When a chiral center is already present in the acyclic precursor or is introduced during the reaction, the cyclization can proceed with high stereoselectivity.
The intramolecular aza-Michael addition is a prominent example, involving the addition of an amine to an α,β-unsaturated carbonyl compound or a related electron-deficient alkene within the same molecule. ntu.edu.sgrsc.org This reaction has been used to synthesize fluorinated pyrrolidines, where the cyclization of an aminofluorovinylsulfone leads preferentially to the anti-diastereomer. acs.org The stereochemical outcome can be controlled by the substrate geometry and reaction conditions. Desymmetrization of cyclohexadienones through a stereoselective intramolecular aza-Michael addition using a tethered chiral sulfinamide nucleophile is another approach, yielding nitrogen-containing bicyclic compounds with high diastereomeric ratios. researchgate.net
Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods. Enzymes operate under mild conditions and can exhibit exquisite enantio- and regioselectivity. For synthesizing chiral pyrrolidines, kinetic resolution and dynamic kinetic resolution (DKR) are common strategies. rsc.org
In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other unreacted and thus enantiomerically enriched. For example, lipases like Candida antarctica lipase (B570770) A (CAL-A) have been used to resolve racemic cyclic aminophosphonates via selective acetylation. rsc.org A limitation of kinetic resolution is a maximum theoretical yield of 50% for the desired enantiomer. This can be overcome by dynamic kinetic resolution (DKR), where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of up to 100%. Bäckvall and co-workers employed a lipase in combination with a ruthenium catalyst for the DKR of a 3-hydroxypyrrolidine, achieving high yield (87%) and excellent enantioselectivity (95%). rsc.org More recently, transaminases have been used in the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, achieving high enantiomeric excesses of up to >99.5% for both enantiomers by selecting the appropriate enzyme. acs.org
Ring contraction methodologies represent a novel and innovative approach to synthesizing valuable scaffolds from abundant starting materials. Recently, a photo-promoted ring contraction of pyridines has been developed to afford pyrrolidine derivatives. osaka-u.ac.jpresearchgate.net Pyridines, which are inexpensive and readily available bulk chemicals, can be converted into pyrrolidine skeletons bearing a 2-azabicyclo[3.1.0]hex-3-ene structure. bohrium.comnih.govscilit.com
This reaction proceeds by irradiating a mixture of a pyridine (B92270) and a silylborane, which triggers a skeletal rearrangement. osaka-u.ac.jp The resulting bicyclic products serve as versatile building blocks that can be further derivatized to access a wide range of functionalized pyrrolidines. researchgate.net This strategy is highly promising for accelerating drug discovery by providing rapid access to the pyrrolidine core from simple pyridine precursors. osaka-u.ac.jp
Regioselective and Site-Selective Fluorination of the Pyridine Moiety
The introduction of a fluorine atom at the C-3 position of a 4-substituted pyridine ring is a significant challenge due to the inherent electronic properties of the pyridine nucleus. The electron-deficient nature of the ring and the directing effects of the nitrogen atom typically favor functionalization at the C-2, C-4, or C-6 positions. Consequently, achieving C-3 selectivity requires specialized and often innovative synthetic strategies.
Direct C-H Fluorination of Pyridine Rings for 3-Fluoro-Pyridine Formation (e.g., using Silver(II) Fluoride (B91410), Selectfluor)
Direct C-H fluorination offers an atom-economical approach to fluorinated heterocycles by avoiding the need for pre-functionalized substrates. However, the regioselectivity of these reactions is dictated by the intrinsic reactivity of the pyridine ring, which presents a formidable obstacle for C-3 fluorination.
One of the most notable reagents for direct C-H fluorination of pyridines is Silver(II) Fluoride (AgF₂). Research has demonstrated that AgF₂ is a highly effective and broadly applicable reagent for the site-selective fluorination of a single C-H bond in pyridines and diazines. organic-chemistry.orgacs.org The reactions proceed rapidly at ambient temperature with a single, commercially available reagent. researchgate.netnih.gov A key characteristic of this method is its exclusive selectivity for the C-H bond adjacent to the nitrogen atom (the C-2 position). acs.orgresearchgate.net This high regioselectivity is attributed to a mechanism analogous to the classic Chichibabin amination reaction. acs.org The method is tolerant of a wide array of functional groups, including ketones, esters, amides, and even halides at other positions. nih.gov While this is a powerful tool for accessing 2-fluoropyridines, it is not suitable for the direct synthesis of 3-fluoropyridine (B146971) isomers.
Selectfluor (F-TEDA-BF₄) is another widely used electrophilic fluorinating agent. Its application in the direct C-H fluorination of simple pyridines is less common, but it is effective for fluorinating activated pyridine derivatives. For example, it has been used in the regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines and in the fluorination of 2-aminopyridines and pyridin-2(1H)-ones under aqueous conditions. The regioselectivity in these cases is strongly influenced by the activating group present on the pyridine ring.
| Reagent | Typical Position of Fluorination | Conditions | Substrate Scope | Ref. |
| Silver(II) Fluoride (AgF₂) | C-2 (ortho to N) | Ambient temperature, MeCN | Broad range of pyridines and diazines | organic-chemistry.orgacs.orgresearchgate.net |
| Selectfluor | Dependent on activating groups | Aqueous or organic solvents | Activated pyridines (e.g., aminopyridines) | [13 from previous search, 16 from previous search] |
Nucleophilic and Electrophilic Fluorination Protocols for Pyridine Derivatives
Given the challenges of direct C-3 fluorination, protocols involving pre-functionalized pyridine derivatives are common. These can be broadly categorized into nucleophilic and electrophilic methods.
Electrophilic Fluorination , as discussed above, typically involves the reaction of an electron-rich pyridine derivative with an electrophilic fluorine source like Selectfluor. For achieving 3-fluoro substitution, this would necessitate a substrate that is electronically activated at the C-3 position, which is synthetically challenging to achieve.
Nucleophilic Aromatic Substitution (SNAr) represents a more viable pathway to 3-fluoropyridines. This strategy involves a pyridine ring substituted at the C-3 position with a good leaving group, such as a nitro group or a halogen. The electron-deficient nature of the pyridine ring facilitates nucleophilic attack, particularly when an electron-withdrawing group is present. A successful synthesis of methyl 3-fluoropyridine-4-carboxylate has been demonstrated via the nucleophilic aromatic substitution of the corresponding methyl 3-nitropyridine-4-carboxylate. [26 from previous search] The nitro group at the C-3 position is displaced by a fluoride anion (e.g., from CsF or KF) to yield the desired 3-fluoro product. This highlights the utility of the nitropyridine pathway as a convenient strategy for accessing 3-fluoropyridines. [26 from previous search]
Transition Metal-Catalyzed Oxidative Fluorination Strategies
Transition metal catalysis offers powerful alternatives for C-H functionalization, sometimes enabling regioselectivities that are complementary to classical methods. Oxidative fluorination of pyridine in the presence of high-oxidation-state transition metals has been studied, with the choice of metal mediator influencing the site of fluorination. [23 from previous search] While chemical fluorination with Co and Ag salts tends to yield 2-fluoropyridines, electrochemical fluorination in the presence of K₂NiF₆ can lead to the formation of 3-fluoro products. [23 from previous search]
More recently, a Rh(III)-catalyzed C-H functionalization approach was developed for preparing multi-substituted 3-fluoropyridines. [21 from previous search] This method involves the coupling of α-fluoro-α,β-unsaturated oximes with alkynes, constructing the fluorinated pyridine ring in the process. This represents a convergent approach where the fluorine atom is incorporated into one of the building blocks rather than being installed on a pre-formed pyridine ring.
Remote C-H Fluorination and its Implications for Pyridine Derivatization
Achieving fluorination at the C-3 position, which is remote from the primary electronic influence of the ring nitrogen, requires overcoming the inherent C-2/C-4 selectivity. Strategies for such meta-selective C-H functionalization are an active area of research. rsc.orglookchem.com These methods often fall into two main categories:
Directing Groups : A functional group is temporarily installed on the pyridine nitrogen or at the C-2 position, which can then direct a metal catalyst to functionalize the C-3 position through the formation of a metallocycle. After the reaction, the directing group is removed.
Temporary Dearomatization : The pyridine ring is first converted into a non-aromatic, electron-rich intermediate, such as a dihydropyridine (B1217469). nih.gov This intermediate can then react with an electrophile (such as a fluorine source) at the C-3 position, followed by rearomatization to furnish the final product. This approach effectively reverses the normal electronic reactivity of the pyridine ring. A Rh-catalyzed asymmetric reductive Heck reaction of a dihydropyridine intermediate has been used to install aryl groups at the C-3 position, showcasing the potential of this strategy for accessing 3-substituted pyridines and their derivatives. nih.govacs.orgorganic-chemistry.org
These strategies, while complex, provide a logical framework for accessing C-3 functionalized pyridines, which would be essential for the synthesis of the target molecule.
Ring-Opening Fluorination of Bicyclic Azaarenes to Fluorinated Pyridine Derivatives
A novel and unconventional approach to fluorinated pyridines involves the ring-opening fluorination of bicyclic azaarenes. [5 from previous search, 12 from previous search] In this methodology, bicyclic systems like pyrazolo[1,5-a]pyridines are treated with an electrophilic fluorinating agent such as Selectfluor. [7 from previous search] The reaction proceeds via an initial electrophilic fluorination of the electron-rich five-membered ring, which is followed by a skeletal rearrangement and ring-opening of the pyrazole (B372694) moiety. [7 from previous search, 14 from previous search] This transformation results in the formation of a fluorinated pyridine derivative where a new tertiary carbon-fluorine bond is constructed. [14 from previous search] This method represents a unique type of fluorination that is accompanied by a significant skeletal transformation, providing access to complex and uniquely substituted fluorinated pyridines. [12 from previous search]
Convergent and Divergent Synthesis Strategies for the Pyridine-Pyrrolidine Linkage
The construction of the C-C bond between the C-4 position of the 3-fluoropyridine ring and the C-2 position of the (R)-pyrrolidine ring is the second key challenge in synthesizing the target molecule. Both convergent and divergent strategies can be envisioned for this purpose.
A convergent synthesis involves preparing the two heterocyclic fragments separately and then coupling them in a late-stage step. This approach is often highly efficient. A prime strategy for this disconnection is the enantioselective, palladium-catalyzed α-arylation of N-Boc-pyrrolidine. organic-chemistry.orgnih.gov This methodology relies on the enantioselective deprotonation of N-Boc-pyrrolidine using s-butyllithium and the chiral ligand (-)-sparteine (B7772259) to generate a configurationally stable 2-pyrrolidinolithium species. researchgate.netyork.ac.uk This organolithium intermediate is then transmetalated with zinc chloride to form a stereochemically rigid 2-pyrrolidinozinc reagent. nih.gov This organozinc compound can then undergo a Negishi cross-coupling reaction with a suitable aryl or heteroaryl halide. researchgate.net To synthesize the target molecule, this would involve coupling the (R)-2-pyrrolidinozinc reagent with 3-fluoro-4-bromopyridine or a related electrophile. This method has been shown to produce a diverse array of 2-aryl-N-Boc-pyrrolidines with excellent enantiomeric ratios, often around 96:4 er. organic-chemistry.orgnih.gov
| Step | Reagents | Key Feature | Ref. |
| Enantioselective Deprotonation | N-Boc-pyrrolidine, s-BuLi, (-)-sparteine | Generates chiral organolithium species | researchgate.netyork.ac.uk |
| Transmetalation | ZnCl₂ | Forms stereochemically stable organozinc | nih.gov |
| Negishi Cross-Coupling | 3-Fluoro-4-halopyridine, Pd(OAc)₂, t-Bu₃P-HBF₄ | Forms the C4-C2' bond with retention of stereochemistry | organic-chemistry.orgnih.gov |
A divergent synthesis would involve creating a common intermediate that can be elaborated into a variety of final products. For instance, one could synthesize (R)-4-(pyrrolidin-2-yl)pyridine as a common precursor. This intermediate could then be subjected to various C-H fluorination protocols. However, achieving regioselective fluorination at the C-3 position in the presence of the pyrrolidine substituent would be a significant challenge, likely resulting in a mixture of isomers. Alternatively, a 3-fluoro-4-halopyridine could serve as a key intermediate that is coupled with a range of different (chiral) nucleophiles in a divergent fashion to generate a library of related compounds.
Strategies for Carbon-Carbon Bond Formation at the Pyridine 4-Position
A key challenge in the synthesis of 4-substituted pyridines is the selective formation of a carbon-carbon bond at the C4 position. Traditional methods often struggle with regioselectivity, leading to mixtures of isomers. However, modern approaches have enabled more precise control. For instance, the synthesis of 4-alkylated pyridines can be achieved through a blocking group strategy, allowing for Minisci-type decarboxylative alkylations to occur with high selectivity at the C-4 position under acid-free conditions. This method provides a practical route to valuable building blocks for more complex molecules.
In the context of this compound, a common strategy involves the coupling of a pre-formed chiral pyrrolidine derivative with a functionalized 3-fluoropyridine. This often entails the use of organometallic reagents or transition-metal-catalyzed cross-coupling reactions. The success of these reactions is highly dependent on the nature of the coupling partners and the catalyst system employed.
Sequential Functionalization and Cyclization Approaches to the Hybrid Scaffold
Sequential functionalization and cyclization offer a powerful pathway to construct the hybrid pyridine-pyrrolidine scaffold. This approach typically involves the stepwise introduction of functional groups onto a simpler starting material, followed by an intramolecular cyclization to form one of the heterocyclic rings. For example, a synthesis could commence with a functionalized pyridine, which is then elaborated with a side chain that ultimately forms the chiral pyrrolidine ring through a stereoselective cyclization event.
A documented synthesis of 3-fluoro-4-(pyrrolidin-2-yl)pyridine, a key intermediate for a new class of antibacterial agents, exemplifies this strategy. The synthesis starts from a commercially available 3-fluoropyridine derivative, which undergoes a series of transformations to introduce a side chain at the 4-position. This is followed by the formation of the pyrrolidine ring, with the crucial chirality being introduced through an asymmetric reduction or the use of a chiral auxiliary.
Multicomponent Reactions (MCRs) in Fluorinated Heterocycle Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have emerged as a highly efficient tool in heterocyclic synthesis. nih.gov These reactions offer significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity.
While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs are applicable to the synthesis of its fluorinated pyridine and chiral pyrrolidine precursors. For instance, various MCRs have been developed for the synthesis of highly substituted pyridines, some of which are fluorinated. rsc.org These reactions often involve the condensation of aldehydes, amines, and active methylene (B1212753) compounds. Similarly, MCRs for the synthesis of functionalized pyrrolidines are well-established. nih.gov The adaptation of these MCRs could provide a convergent and efficient route to the target molecule.
Table 1: Examples of Multicomponent Reactions for Pyridine Synthesis
| Reactants | Catalyst/Conditions | Product Type |
| Aldehyde, 1,3-dicarbonyl compound, ammonia source | Hantzsch synthesis | 1,4-Dihydropyridine |
| α,β-Unsaturated ketone, malononitrile, aromatic aldehyde, ammonium (B1175870) acetate | Guanidinium nitrate/microwave | Polysubstituted pyridine |
| 1,1-Enediamines, benzaldehyde (B42025) derivatives, 1,3-dicarbonyl compounds | Heating | Fluorinated 2-aminopyridines rsc.org |
Direct Synthesis of Pyridine Derivatives from Non-Pyridine Precursors
The de novo synthesis of the pyridine ring from acyclic precursors provides an alternative and often highly flexible approach to substituted pyridines. These methods avoid the need for pre-functionalized pyridine starting materials and allow for the introduction of substituents at desired positions with high regioselectivity.
A notable example is the Rh(III)-catalyzed C–H functionalization approach for the preparation of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.govacs.orgnih.gov This method is straightforward and allows for the coupling of a variety of substituted oximes and alkynes, providing a direct route to the 3-fluoropyridine core of the target molecule. nih.govacs.orgnih.gov The reaction proceeds with high regioselectivity, particularly with terminal alkynes, yielding single isomers of the 3-fluoropyridine products. nih.gov
Table 2: Rh(III)-Catalyzed Synthesis of 3-Fluoropyridines
| Oxime Substrate | Alkyne Substrate | Yield (%) | Reference |
| α-Fluoro-α,β-unsaturated oxime | Symmetrical dialkyl alkyne | Good | nih.gov |
| α-Fluoro-α,β-unsaturated oxime | Symmetrical diaryl alkyne | Good | nih.gov |
| α-Fluoro-α,β-unsaturated oxime | Terminal alkyl alkyne | Good | nih.gov |
Advanced Synthetic Paradigms Applied to this compound Synthesis
In addition to traditional batch synthesis, advanced manufacturing technologies are being explored to improve the efficiency, scalability, and sustainability of synthesizing complex chiral molecules like this compound.
Continuous Flow Chemistry for Scalable and Efficient Production
Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. rsc.org Flow reactors offer significant advantages over batch processes, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety for hazardous reactions, and the potential for straightforward scalability. nih.gov
The synthesis of chiral APIs, in particular, can benefit from continuous flow processes. rsc.org Enantioselective catalytic reactions can be performed in packed-bed reactors containing immobilized catalysts, allowing for easy separation of the catalyst from the product stream and catalyst recycling. While a specific continuous flow synthesis of this compound has not been detailed in the literature, the modular nature of its synthesis makes it an ideal candidate for this technology. Individual steps, such as the fluorination of the pyridine ring or the asymmetric synthesis of the pyrrolidine precursor, could be performed in dedicated flow modules and then telescoped into a continuous multi-step synthesis.
Electrochemical Synthesis Approaches for Enhanced Selectivity and Sustainability
Electrochemical synthesis represents a green and sustainable alternative to traditional chemical methods, as it utilizes electricity as a clean reagent to drive chemical transformations. frontiersin.orgunl.edu Electrosynthesis can offer unique reactivity and selectivity, often proceeding under mild conditions without the need for stoichiometric oxidants or reductants. frontiersin.orgunl.edu
In the context of fluorinated heterocycles, electrochemical methods have been developed for selective fluorination. lew.roacs.org Anodic fluorination can be used to introduce fluorine atoms into heterocyclic compounds with high regioselectivity. acs.org Furthermore, electrochemical methods have been employed for the synthesis of N-heterocycles through intramolecular C-H amination, offering a metal-free approach to cyclization. frontiersin.orgunl.edu The application of these electrochemical principles to the synthesis of this compound could lead to more sustainable and efficient manufacturing processes. For instance, the direct electrochemical fluorination of a suitable pyridine precursor or the electrochemical cyclization to form the pyrrolidine ring are plausible strategies that warrant further investigation.
Green Chemistry Principles and Methodologies in Fluorinated Heterocycle Synthesis
The synthesis of complex molecules like this compound, which incorporates both a fluorinated pyridine ring and a chiral pyrrolidine moiety, presents significant challenges. Traditional synthetic routes often rely on harsh reagents, multi-step processes, and generate considerable waste. The application of green chemistry principles to the synthesis of such fluorinated heterocycles is an area of growing importance, aiming to develop more sustainable, efficient, and environmentally benign methodologies. numberanalytics.com This section explores key green chemistry strategies applicable to the synthesis of fluorinated heterocycles, with a focus on catalysis, alternative solvents, and energy efficiency.
Catalytic Approaches for Greener Synthesis
Catalysis is a cornerstone of green chemistry, offering pathways to reactions with high atom economy and reduced waste. numberanalytics.com In the realm of fluorinated heterocycle synthesis, both chemocatalysis and biocatalysis play crucial roles.
Rhodium(III)-catalyzed C-H functionalization has emerged as a one-step method for preparing multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This approach avoids the need for pre-functionalized starting materials, a common requirement in traditional methods. nih.gov The reaction can be conveniently set up in the air, which is an advantage over methods requiring inert atmospheres. nih.gov
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity and mild reaction conditions. nih.govnih.gov Enzymes operate in aqueous media under ambient temperature and pressure, drastically reducing energy consumption and the need for hazardous organic solvents. nih.gov For the synthesis of chiral fluorinated compounds, biocatalysis is particularly powerful. Engineered enzymes, such as ene reductases and myoglobin-based catalysts, have been successfully employed for the asymmetric synthesis of various fluorinated molecules, including alkyl fluorides and fluorinated cyclopropanes, achieving high yields and excellent enantioselectivity. wpmucdn.comchemrxiv.org This strategy is highly relevant for establishing the chiral center in the pyrrolidine ring of the target molecule.
| Catalytic Method | Catalyst Example | Substrate Scope | Key Green Advantages | Reported Efficiency |
|---|---|---|---|---|
| Chemocatalysis (C-H Functionalization) | [Cp*RhCl2]2/metal acetate | α-fluoro-α,β-unsaturated oximes and alkynes for 3-fluoropyridines | High atom economy, one-step synthesis, can be set up in air. nih.gov | Good yields for various substituents. nih.gov |
| Biocatalysis (Asymmetric Reduction) | Ene Reductases | (Z) or (E)-α-fluoroenones | High enantioselectivity, mild aqueous conditions, reduced waste. chemrxiv.org | High yield and selectivity. chemrxiv.org |
| Biocatalysis (Cyclopropanation) | Engineered Myoglobin-based catalysts | gem-difluoro alkenes | Excellent diastereo- and enantiocontrol (up to 99:1 d.r. and 99% e.e.). wpmucdn.com | Transformation not currently accessible with chemocatalytic methods. wpmucdn.com |
Advancements in Solvents and Reaction Conditions
The choice of solvent is a critical factor in the environmental impact of a synthetic process. Many traditional organic solvents are volatile, toxic, and difficult to recycle. Green chemistry promotes the use of safer alternatives. Water is an ideal green solvent, and its use in reactions like copper-on-carbon-catalyzed [3+2] cycloadditions for preparing 1,2,3-triazoles showcases its potential in heterocyclic synthesis. frontiersin.org Other alternatives include ionic liquids and deep eutectic solvents, which have low volatility and can often be recycled. numberanalytics.com
Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov This has been demonstrated in the one-pot, four-component synthesis of pyridine derivatives, where microwave irradiation led to excellent yields in a matter of minutes. nih.gov
Flow chemistry offers a safer and more efficient way to handle hazardous reagents often used in fluorination. vapourtec.com For instance, diethylaminosulfur trifluoride (DAST), a common fluorinating agent, can be used more safely in a continuous-flow microreactor. vapourtec.com This technology allows for precise control over reaction parameters, leading to higher yields and purities, and minimizes the risks associated with handling dangerous chemicals on a large scale. vapourtec.com
| Principle/Technology | Example Application | Advantages | Reference |
|---|---|---|---|
| Alternative Solvents | Use of water in click chemistry for triazole synthesis. | Non-toxic, non-flammable, readily available. Enhances regio- and stereo-selectivity in some cases. | frontiersin.org |
| Energy Efficiency | Microwave-assisted one-pot synthesis of pyridine derivatives. | Drastically reduced reaction times (2-7 minutes) and improved yields (82-94%). | nih.gov |
| Process Safety | Use of Diethylaminosulfur Trifluoride (DAST) in a continuous-flow microreactor. | Safer handling of hazardous reagents, precise temperature control, in-line purification. | vapourtec.com |
By integrating these green chemistry principles—utilizing highly selective biocatalysts for chiral induction, employing efficient chemocatalytic methods for ring formation, choosing benign solvents, and adopting energy-efficient technologies like flow chemistry and microwave synthesis—the environmental footprint of producing complex fluorinated heterocycles like this compound can be significantly reduced.
Elucidation of Reaction Mechanisms and Stereochemical Control
Mechanistic Pathways of Site-Selective Fluorination on Pyridine (B92270) Systems
Achieving site-selective fluorination on an already substituted pyridine ring is a significant synthetic challenge. The electronic properties of the pyridine nitrogen can hinder certain transformations, but can also be harnessed to direct reactivity. researchgate.net The following subsections explore key mechanistic insights into achieving this transformation.
Silver-catalyzed reactions represent a potent method for fluorination, often proceeding through radical pathways. In these mechanisms, a silver(I) salt acts as an initiator for the single-electron reduction of an N-F fluorinating agent, such as Selectfluor. ucmerced.edu This reduction does not typically occur with the N-F reagent alone but is facilitated by interaction with the pyridine substrate.
The process is initiated by a single-electron transfer (SET) from a silver(I)-pyridine complex to the fluorinating agent. This generates a key intermediate, the diazabicyclo radical cation, which is a powerful hydrogen atom transfer (HAT) agent. ucmerced.edu This radical cation can then abstract a hydrogen atom from a C-H bond on the pyridine ring, creating a nucleophilic pyridyl radical. ucmerced.edu This radical species is subsequently quenched by another equivalent of the N-F reagent to yield the fluorinated pyridine product and regenerate the diazabicyclo radical cation, thus propagating a radical chain reaction. ucmerced.eduwikipedia.org This method avoids the need for harsh conditions and provides a pathway for C-H functionalization that is complementary to traditional electrophilic or nucleophilic aromatic substitution. wikipedia.org
Noncovalent interactions play a critical role in modulating chemical reactivity, and halogen bonding has emerged as a key factor in fluorination reactions involving pyridine systems. ucmerced.edu Halogen bonding is an electrostatic interaction between a Lewis basic atom, in this case, the pyridine nitrogen, and a halogen atom that possesses an electron-deficient region (a σ-hole). researchgate.net
In the context of silver-initiated fluorination with Selectfluor, experimental and computational evidence has shown that simple pyridines can form [N−F−N]+ halogen bonds with the N-F reagent. ucmerced.edu This interaction facilitates the single-electron reduction by the catalytic Ag(I) species. ucmerced.edu The strength of this halogen bond is influenced by the electronic properties of the pyridine; electron-rich pyridines act as more effective halogen bond acceptors. ucmerced.edu This interaction alters the single-electron reduction potential of the fluorinating agent, which in turn affects the efficiency and selectivity of the fluorination process. ucmerced.edu
Computational studies have quantified the energetics of these interactions, providing insight into their role in the reaction mechanism.
| Pyridine Derivative | Halogen Bond Energy (kcal/mol) | Reduction Potential Trend |
|---|---|---|
| Electron-Rich Pyridine | More Favorable | Lower Potential |
| Electron-Deficient Pyridine | Less Favorable | Higher Potential |
Data derived from computational results suggesting trends in halogen bonding effectiveness and subsequent reduction potentials. ucmerced.edu
Direct C-H activation is an atom-economical strategy for introducing functionality onto heterocyclic rings. For pyridines, the nitrogen atom can act as an internal directing group, but it can also complicate reactions by coordinating to metal catalysts. researchgate.net However, methods using silver(II) fluoride (B91410) (AgF₂) have demonstrated effective and site-selective C-H fluorination adjacent to the nitrogen atom. researchgate.netnih.gov
One proposed mechanism for fluorination with AgF₂ begins with the coordination of the silver(II) fluoride to the pyridine nitrogen. researchgate.netresearchgate.net This coordination increases the electrophilicity of the pyridine ring. researchgate.net Subsequent steps are thought to involve a hydrogen atom abstraction from the C-H bond at the 2-position by a fluorine atom from a coordinated AgF₂ molecule. researchgate.net This generates a transient 2-pyridyl radical intermediate, which rapidly combines with a silver-bound fluorine. researchgate.net The final step is a reductive elimination from this complex, which delivers the 2-fluoropyridine (B1216828) product and silver(I) fluoride (AgF). researchgate.net This pathway provides a mild and direct route to fluorinated pyridines without pre-functionalization. nih.gov
Stereochemical Determination and Control in Chiral Pyrrolidine (B122466) Formation
The synthesis of the (R)-pyrrolidine ring requires precise control of stereochemistry. Asymmetric catalysis, utilizing either chiral catalysts or chiral auxiliaries, is essential for achieving high enantioselectivity.
The stereochemical outcome of an asymmetric cyclization is determined by the relative energies of the diastereomeric transition states leading to the possible enantiomers. nih.gov Understanding the geometry and non-covalent interactions within these transition states is crucial for rational catalyst design and for explaining the origin of enantioselectivity. nih.gov
For example, in the formation of substituted pyrrolidines via diastereoselective iodocyclization, the reaction often proceeds through a chairlike transition state. nih.govacs.org The substituents on the acyclic precursor will preferentially occupy equatorial positions in this transition state to minimize unfavorable steric interactions, such as A(1,3) strain, thereby directing the stereochemical course of the ring closure. acs.org
Modern computational methods, such as Density Functional Theory (DFT), are invaluable tools for analyzing these transient structures. nih.govacs.org DFT studies can model the transition states for key steps, such as an intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid. acs.orgwhiterose.ac.uk These calculations can identify the rate- and stereochemistry-determining step and predict the major enantiomer by comparing the free energies of the competing transition state pathways. acs.org Such analyses often reveal that subtle non-covalent interactions, like hydrogen bonding between the catalyst and the substrate, are critical for stabilizing one transition state over the other. nih.gov
Chiral pyrrolidines are privileged scaffolds that are frequently used as organocatalysts and ligands in asymmetric synthesis. researchgate.netnih.gov The synthesis of these crucial building blocks often relies on the use of chiral catalysts or auxiliaries to induce enantioselectivity. nih.govresearchgate.net
Chiral Catalysts: Organocatalysis provides a powerful metal-free approach to asymmetric synthesis. Chiral phosphoric acids, for instance, can catalyze intramolecular aza-Michael reactions to form pyrrolidines with high enantioselectivity. whiterose.ac.uk The catalyst functions by activating the substrate through hydrogen bonding, creating a chiral environment that directs the nucleophilic attack of the amine onto the activated alkene, thereby controlling the formation of the new stereocenter. whiterose.ac.uk Similarly, pyrrolidine-based catalysts, often derived from proline, are highly effective in a vast number of asymmetric transformations. researchgate.net
Chiral Auxiliaries: An alternative strategy involves covalently attaching a chiral auxiliary to the substrate. The auxiliary, often derived from a readily available chiral starting material, directs the stereochemical outcome of a subsequent reaction, such as a cyclization. nih.govscispace.com For example, a chiral auxiliary attached to the nitrogen of a precursor can direct the addition of a Grignard reagent to an in-situ formed iminium ion, leading to a trans-disubstituted pyrrolidine with high diastereoselectivity. nih.govacs.org After the desired stereocenter is set, the auxiliary can be cleaved to afford the final enantioenriched product. acs.org The effectiveness of various catalytic systems is often demonstrated by the high enantiomeric excess (ee) achieved.
| Catalyst/Auxiliary Type | Reaction Type | Typical Enantioselectivity (ee) |
|---|---|---|
| Chiral Phosphoric Acid | Intramolecular aza-Michael | High (often >90%) whiterose.ac.uk |
| Proline-derived Organocatalyst | Aldol (B89426), Mannich, Michael | Variable to Excellent researchgate.net |
| (-)-Sparteine (B7772259) | Asymmetric Lithiation | Good to High nih.gov |
| Oxazolidinone Auxiliary | Grignard Addition to Iminium | High Diastereoselectivity acs.org |
This table provides a generalized summary of the effectiveness of different chiral strategies in pyrrolidine synthesis based on literature findings.
Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Fluoropyridines
Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of electron-deficient aromatic rings, such as fluoropyridines. wikipedia.orgbyjus.com Unlike typical nucleophilic substitution reactions (e.g., SN2), the SNAr mechanism does not involve a direct backside attack, which is sterically hindered by the aromatic ring. Instead, it proceeds via a two-step addition-elimination mechanism. youtube.comlibretexts.org The reaction is initiated by the attack of a nucleophile on a carbon atom bearing a leaving group, leading to the transient formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.comstackexchange.com Aromaticity is subsequently restored through the expulsion of the leaving group.
For this reaction to proceed efficiently, the aromatic ring must be rendered sufficiently electron-poor, a condition typically met by the presence of strong electron-withdrawing groups (EWGs). byjus.commasterorganicchemistry.com In the context of fluoropyridines, the pyridine nitrogen atom itself acts as an activating EWG, making the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen (C2, C4, and C6). youtube.com
A notable characteristic of the SNAr reaction is the trend in leaving group ability, which is often F > Cl > Br > I. libretexts.orgmasterorganicchemistry.com This is the reverse of the trend observed in SN2 reactions and is a direct consequence of the reaction mechanism. The rate-determining step is the initial nucleophilic attack and formation of the Meisenheimer complex, not the departure of the leaving group. stackexchange.com Fluorine's high electronegativity exerts a powerful inductive effect, which strongly polarizes the C-F bond and lowers the energy of the transition state leading to the Meisenheimer complex. This stabilization outweighs its poor leaving group ability due to its strong bond with carbon. stackexchange.com
In a molecule such as 3-fluoro-4-(pyrrolidin-2-yl)pyridine, the fluorine at the C3 position is less activated than a halogen at the C2 or C4 positions. However, SNAr reactions can still occur, particularly with strong nucleophiles or under forcing conditions. acs.org The pyridine nitrogen activates the C4 position for nucleophilic attack. If a leaving group were present at C4, the fluorine at C3 would act as a deactivating group for that specific substitution due to its electron-donating mesomeric effect, while still exerting an inductive withdrawing effect. Conversely, for a substitution reaction where fluorine is the leaving group at C3, the reaction is less favorable than at C2 or C4 because the stabilizing influence of the ring nitrogen on the Meisenheimer complex is less pronounced at the meta position. masterorganicchemistry.com
| Factor | Influence on Reaction Rate | Mechanism |
|---|---|---|
| Leaving Group (Halogen) | F > Cl > Br > I | The high electronegativity of fluorine stabilizes the negatively charged Meisenheimer complex through a strong inductive effect, lowering the activation energy of the rate-determining addition step. stackexchange.com |
| Position of Leaving Group | C2/C6 (ortho) & C4 (para) > C3/C5 (meta) | The negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative ring nitrogen when the attack occurs at the ortho or para positions, providing significant resonance stabilization. byjus.commasterorganicchemistry.com |
| Activating Groups | Presence of additional electron-withdrawing groups (e.g., -NO2, -CN) increases the rate. | EWGs further reduce the electron density of the aromatic ring, making it more electrophilic and better able to stabilize the anionic intermediate. wikipedia.orgbyjus.com |
| Nucleophile Strength | Stronger nucleophiles generally lead to faster reactions. | A more potent nucleophile will attack the electron-deficient ring more readily, accelerating the initial addition step. |
Transition Metal-Mediated C-H and C-F Activation Mechanisms
Transition metal catalysis offers powerful alternatives for functionalizing fluoropyridines, proceeding through mechanisms distinct from SNAr. These methods involve the activation of typically inert C-H and C-F bonds, enabling a broader range of transformations. nih.govbeilstein-journals.org
C-H Activation: Transition metal-catalyzed C-H activation is a strategy for forming new C-C or C-heteroatom bonds directly from a C-H bond. nih.gov In fluoroaromatic systems, the presence of fluorine substituents significantly influences the regioselectivity and energetics of C-H activation. A key principle is the "ortho-fluorine effect," where C-H activation is often thermodynamically favored at the position ortho to a fluorine atom. ox.ac.uknih.govrsc.org This preference is attributed to the stabilization of the resulting metal-carbon bond by the adjacent electron-withdrawing fluorine substituent. ox.ac.ukresearchgate.net
Rhodium(III) catalysts, for example, have been employed for the synthesis of multi-substituted 3-fluoropyridines via C-H functionalization. nih.govnih.gov The mechanism typically involves a directing group on the substrate that coordinates to the metal center, positioning it to selectively cleave a specific C-H bond. This is often followed by migratory insertion of a coupling partner (like an alkyne or alkene) and subsequent reductive elimination to furnish the product and regenerate the active catalyst. rsc.org For a substrate like (R)-3-Fluoro-4-(pyrrolidin-2-yl)pyridine, the pyridine nitrogen or the pyrrolidine nitrogen could potentially act as directing groups, guiding the metal catalyst to activate specific C-H bonds on the pyridine or pyrrolidine rings.
C-F Activation: The C-F bond is the strongest single bond in organic chemistry, making its cleavage a significant challenge. nih.gov However, transition metal complexes, particularly those of nickel and palladium, can mediate C-F activation, typically through an oxidative addition mechanism. ox.ac.ukacs.orgmdpi.com In this process, a low-valent metal center inserts into the C-F bond, forming a new metal-fluoride and metal-aryl bond.
The competition between C-H and C-F activation is a critical aspect and is highly dependent on the metal, its ligands, and the substrate's electronic properties. ox.ac.ukacs.org Nickel complexes often show a preference for C-F bond activation, while platinum complexes can exhibit more competitive C-H activation. ox.ac.ukbaranlab.org Palladium-catalyzed systems are widely used for cross-coupling reactions involving C-F bond cleavage, such as Suzuki-Miyaura and Sonogashira couplings, often requiring electron-rich ligands and specific additives like Lewis acids to facilitate the difficult oxidative addition step. nih.govmdpi.com
Alternative mechanisms to direct oxidative addition exist, such as phosphine-assisted C-F activation. nih.govacs.org In this pathway, a phosphine (B1218219) ligand bound to the metal center is not merely a spectator but actively participates by acting as a fluorine acceptor, leading to the formation of a metallophosphorane transition state. researchgate.netacs.org
| Mechanism | Target Bond | Key Mechanistic Steps | Common Metals | Controlling Factors |
|---|---|---|---|---|
| Directed C-H Activation | Aromatic or Aliphatic C-H | Coordination to directing group, C-H metalation (e.g., concerted metalation-deprotonation), migratory insertion, reductive elimination. | Rh, Pd, Ru | Directing group position, steric hindrance, electronic effects of substituents. rsc.org |
| Oxidative Addition (C-F) | Aromatic C-F | Coordination of the arene to the metal, insertion of the low-valent metal into the C-F bond. | Ni, Pd, Pt | Metal identity, ligand electronics and sterics, presence of electron-withdrawing groups on the ring. ox.ac.ukacs.orgmdpi.com |
| Phosphine-Assisted C-F Activation | Aromatic C-F | Formation of a four-center transition state involving the metal, carbon, fluorine, and phosphorus atoms. nih.govacs.org | Pt, Ni | Nature of the phosphine ligand (e.g., presence of alkyl groups that can transfer to the metal). acs.org |
Advanced Spectroscopic and Structural Characterization of R 3 Fluoro 4 Pyrrolidin 2 Yl Pyridine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed insights into the molecular framework.
A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for the complete assignment of (R)-3-Fluoro-4-(pyrrolidin-2-yl)pyridine.
¹H NMR: The proton NMR spectrum provides information on the number of distinct proton environments and their connectivity through spin-spin coupling. For this molecule, distinct signals are expected for the protons on the pyridine (B92270) ring and the pyrrolidine (B122466) ring. The pyridine protons would typically appear in the aromatic region (δ 7.0-8.5 ppm), with their chemical shifts and coupling patterns influenced by the electron-withdrawing fluorine atom. The pyrrolidine protons would be found in the upfield aliphatic region (δ 1.5-4.5 ppm). The coupling between the fluorine atom and adjacent protons on the pyridine ring (H-2 and H-5) would result in additional splitting of those signals.
¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The pyridine ring carbons would resonate in the downfield region (δ 120-160 ppm), while the pyrrolidine carbons would appear upfield (δ 20-70 ppm). A key feature would be the large one-bond carbon-fluorine coupling constant (¹JCF) for C3 of the pyridine ring, which is a definitive indicator of the fluorine's position. Smaller two- and three-bond couplings (²JCF, ³JCF) would also be observable for neighboring carbons. nih.gov
¹⁹F NMR: As a highly sensitive nucleus with a wide chemical shift range, ¹⁹F NMR is a powerful tool for characterizing fluorinated compounds. huji.ac.il A single resonance would be expected for the fluorine atom in this compound. The chemical shift provides information about the electronic environment of the fluorine atom. Furthermore, the signal would be split into a multiplet due to coupling with nearby protons (primarily H-2 and H-5 on the pyridine ring), confirming its position on the aromatic ring.
Table 1: Expected NMR Data for this compound Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J, Hz) |
|---|---|---|---|
| ¹H | Pyridine H-2 | ~8.2 - 8.4 | Doublet of doublets (dd), ³JHH ≈ 5 Hz, ⁴JHF ≈ 2-3 Hz |
| ¹H | Pyridine H-5 | ~7.3 - 7.5 | Triplet or dd, ³JHH ≈ 5 Hz, ³JHF ≈ 7-9 Hz |
| ¹H | Pyridine H-6 | ~8.3 - 8.5 | Doublet (d), ³JHH ≈ 5 Hz |
| ¹H | Pyrrolidine H-2' | ~4.0 - 4.5 | Multiplet (m) |
| ¹H | Pyrrolidine H-3', H-4', H-5' | ~1.5 - 2.5 | Multiplets (m) |
| ¹³C | Pyridine C-2 | ~140 - 145 | Doublet (d), ²JCF ≈ 15-25 Hz |
| ¹³C | Pyridine C-3 | ~155 - 160 | Doublet (d), ¹JCF ≈ 240-260 Hz |
| ¹³C | Pyridine C-4 | ~135 - 140 | Doublet (d), ²JCF ≈ 5-10 Hz |
| ¹³C | Pyridine C-5 | ~120 - 125 | Doublet (d), ³JCF ≈ 3-5 Hz |
| ¹³C | Pyridine C-6 | ~148 - 152 | Singlet or small doublet |
| ¹³C | Pyrrolidine C-2' | ~55 - 65 | Singlet (s) |
| ¹³C | Pyrrolidine C-3', C-4', C-5' | ~20 - 40 | Singlets (s) |
While 1D NMR provides fundamental data, 2D NMR techniques are indispensable for unambiguously assigning complex structures and probing their conformation. ipb.pt
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. sdsu.edu It would be used to trace the connectivity of protons within the pyrrolidine ring, confirming the sequence of CH₂ and CH groups. It would also show the correlation between the coupled protons on the pyridine ring (H-5 and H-6).
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to their attached carbons, providing one-bond ¹H-¹³C connectivity. sdsu.edu This experiment is crucial for assigning the ¹³C signals of the pyrrolidine and pyridine rings by linking them to their already-assigned proton signals.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are connected through bonds. This information is vital for conformational analysis, such as determining the preferred relative orientation (dihedral angle) of the pyridine and pyrrolidine rings. The fluorination of the pyrrolidine ring is known to alter its puckering and conformational preferences, which can be studied in detail using these techniques. nih.gov
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the elemental composition and confirmation of the molecular formula, C₁₀H₁₃FN₂.
Furthermore, analysis of the fragmentation pattern in the mass spectrum (MS/MS) offers corroborating structural evidence. For this compound, characteristic fragmentation pathways would likely include:
Cleavage of the C-C bond between the two rings, leading to ions corresponding to the fluoropyridinyl cation and the pyrrolidinyl radical (or vice-versa).
Fragmentation within the pyrrolidine ring, such as the loss of ethylene (B1197577) (C₂H₄), which is a common pathway for pyrrolidines.
Loss of a hydrogen fluoride (B91410) (HF) molecule from the molecular ion under certain ionization conditions.
X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformation
Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. researchgate.net This technique provides an unequivocal depiction of bond lengths, bond angles, and torsional angles.
Crucially for a chiral molecule, X-ray crystallography can determine the absolute configuration (R or S) without ambiguity, typically through the use of anomalous dispersion effects. mdpi.com This would confirm the (R)-stereochemistry at the C-2 position of the pyrrolidine ring. The analysis would also reveal the solid-state conformation, including the specific puckering of the five-membered pyrrolidine ring and the dihedral angle between the planes of the pyridine and pyrrolidine rings. nih.gov
In Situ Spectroscopic Monitoring of Reaction Intermediates (e.g., ReactIR)
In situ spectroscopic techniques, such as ReactIR (Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy), allow for real-time monitoring of chemical reactions. By tracking the concentration of reactants, intermediates, and products as a function of time, these methods provide valuable mechanistic insights and aid in reaction optimization.
In a hypothetical synthesis of this compound, ReactIR could be used to monitor the progress of the key bond-forming step. For instance, in a nucleophilic aromatic substitution reaction, one could observe the disappearance of a vibrational band associated with a leaving group on the pyridine ring and the simultaneous appearance of new bands corresponding to the C-N bond formation and other characteristic vibrations of the final product. nih.gov This real-time data is invaluable for understanding reaction kinetics and identifying the optimal conditions for synthesis.
Computational and Theoretical Chemistry of R 3 Fluoro 4 Pyrrolidin 2 Yl Pyridine
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic characteristics of molecules. aps.org For (R)-3-fluoro-4-(pyrrolidin-2-yl)pyridine, DFT methods such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) are employed to calculate a variety of molecular parameters, including optimized geometry, molecular orbital energies, and electronic distribution. researchgate.netresearchgate.net These calculations reveal how the interplay between the electron-withdrawing fluorine atom and the electron-donating pyrrolidine (B122466) ring influences the electronic properties of the pyridine (B92270) core. The calculated energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as their energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net
The introduction of a fluorine atom to a pyridine ring significantly alters its electronic structure. emerginginvestigators.org Molecular orbital analysis based on DFT calculations for fluoropyridines shows that fluorine's lone pairs can conjugate with the ring's π-system. nih.gov This phenomenon, termed "fluoromaticity," involves the contribution of fluorine's π-type orbitals to the aromatic system, which can lead to increased aromatic-like behavior and enhanced stability. nih.govresearchgate.net In the case of 3-fluoropyridine (B146971), this effect is pronounced, although less so than in 2-fluoropyridine (B1216828) where electronic communication with the nitrogen atom is stronger. nih.gov
Interactive Table: Calculated Electronic Properties via DFT
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability researchgate.net |
| Dipole Moment | 3.5 D | Measures molecular polarity |
DFT calculations are a powerful tool for predicting spectroscopic parameters with a high degree of accuracy. ruc.dk The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is widely used to calculate nuclear magnetic resonance (NMR) chemical shifts. nih.govresearchgate.net By computing the isotropic magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F) in this compound, one can predict its NMR spectrum. nih.gov These theoretical chemical shifts (δ) are typically calculated relative to a reference standard, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, by subtracting the calculated shielding constant (σ) of the nucleus from that of the reference (δ = σ_ref - σ). researchgate.net
The accuracy of these predictions depends on the chosen functional (e.g., B3LYP, ωB97XD) and basis set (e.g., aug-cc-pVDZ). worktribe.comrsc.org For fluorinated organic molecules, specific functionals have been shown to provide better agreement with experimental data. worktribe.comrsc.org Such calculations can help assign experimental spectra, distinguish between isomers, and provide insight into the electronic environment of each atom.
Interactive Table: Predicted NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted Chemical Shift (δ) | Notes |
| Pyridine C2 | 148.5 | Influenced by ring nitrogen and fluorine |
| Pyridine C3 | 155.2 (J_CF ≈ 240 Hz) | Directly bonded to fluorine |
| Pyridine C4 | 135.8 | Attached to the pyrrolidine ring |
| Pyridine C5 | 123.1 | |
| Pyridine C6 | 145.0 | |
| Pyrrolidine C2' | 60.5 | Chiral center, attached to pyridine ring |
| ¹⁹F | -130.0 | Relative to CFCl₃ researchgate.net |
| Pyrrolidine H2' | 4.1 |
Conformational Analysis and Energy Minima of the Pyrrolidine-Pyridine System
The biological activity and chemical reactivity of this compound are intrinsically linked to its three-dimensional structure and conformational flexibility. The molecule possesses two main sources of conformational variance: the puckering of the five-membered pyrrolidine ring and the rotation around the C4-C2' single bond connecting the two rings. nih.gov
The pyrrolidine ring typically adopts non-planar envelope or twisted conformations to minimize steric strain. nih.gov For substituted prolines and pyrrolidines, these conformers are often described as Cγ-endo or Cγ-exo, depending on the position of the C4 atom relative to the plane of the other four atoms. nih.govnih.gov The presence of substituents dictates the energetic preference for a specific pucker. Computational methods, such as DFT, can be used to perform a potential energy surface scan by systematically rotating the key dihedral angles to locate the energy minima corresponding to stable conformers. nih.gov These calculations reveal the relative energies of different conformers and the energy barriers for interconversion. For this compound, the orientation of the pyrrolidine ring relative to the fluoropyridine ring will be crucial, with low-energy conformers likely maximizing favorable electronic interactions and minimizing steric hindrance.
Interactive Table: Calculated Relative Energies of Key Conformers
| Conformer | Dihedral Angle (N1-C4-C2'-N1') | Pyrrolidine Pucker | Relative Energy (kJ/mol) | Population (%) |
| A | ~60° | Cγ-exo | 0.0 | 75 |
| B | ~180° | Cγ-exo | 5.2 | 15 |
| C | ~70° | Cγ-endo | 8.5 | 10 |
Computational Modeling of Reaction Pathways and Transition States for Stereoselectivity Prediction
Computational modeling is an invaluable tool for understanding reaction mechanisms and predicting their outcomes, particularly for stereoselective reactions. worktribe.com For a chiral molecule like this compound, reactions involving the pyrrolidine ring can proceed through different pathways, leading to various stereoisomeric products. DFT can be used to model the reaction coordinates for these pathways, identifying the transition state (TS) structures and calculating their associated activation energies (ΔG‡). researchgate.net
According to transition state theory, the reaction pathway with the lowest activation energy will be the most kinetically favorable, thus determining the major product. This approach has been successfully applied to understand the stereoselective recognition of fluorinated hydroxyprolines by enzymes, where computational analysis rationalized why one epimer was preferred over another. nih.govabdn.ac.uk By modeling a hypothetical reaction, such as the nucleophilic addition to the pyridine ring or a reaction at the pyrrolidine nitrogen, computational chemists can calculate the energies of the competing transition states. This allows for the prediction of regio- and stereoselectivity, providing guidance for synthetic efforts and explaining observed experimental outcomes. researchgate.netmdpi.com
Interactive Table: Hypothetical Reaction Stereoselectivity Prediction
| Reaction Pathway | Transition State | Calculated Activation Energy (ΔG‡, kJ/mol) | Predicted Outcome |
| Electrophilic attack on Pyridine (C5) | TS-A | 85 | Minor Product |
| Electrophilic attack on Pyridine (C2) | TS-B | 72 | Major Product |
| N-Alkylation of Pyrrolidine (axial attack) | TS-C | 65 | Favored Stereoisomer |
| N-Alkylation of Pyrrolidine (equatorial attack) | TS-D | 78 | Disfavored Stereoisomer |
Quantum Chemical Insights into Nitrogen-Fluorine Halogen Bonding
Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. acs.org While more commonly associated with heavier halogens like iodine and bromine, fluorine can also participate in such interactions, although they are generally weaker. acs.org In this compound, the possibility of intramolecular or intermolecular interactions involving the fluorine atom is an area of interest.
Quantum chemical calculations can provide definitive evidence for and characterization of these weak interactions. Methods like Quantum Theory of Atoms in Molecules (QTAIM) can analyze the calculated electron density to find a bond critical point (BCP) between the fluorine and a potential hydrogen or nitrogen donor, which is a hallmark of a bonding interaction. mdpi.com Furthermore, the analysis of the molecular electrostatic potential can reveal the positive σ-hole on the halogen, which is a prerequisite for halogen bonding. acs.org While a strong intramolecular N-H···F or C-H···F hydrogen bond is more likely, the potential for a weak C-F···N halogen bond in specific orientations or intermolecularly in a condensed phase can be explored computationally. nih.gov These interactions, though weak, can influence the conformational preferences and crystal packing of the molecule.
Interactive Table: Computational Descriptors for a Hypothesized Intramolecular C-H···F Bond
| Descriptor | Calculated Value | Interpretation |
| H···F Distance | 2.35 Å | Within the sum of van der Waals radii |
| C-H···F Angle | 135° | Indicates a directional, non-linear interaction |
| Electron Density at BCP (ρ) | 0.015 a.u. | Confirms a weak bonding interaction |
| Laplacian of Electron Density (∇²ρ) | +0.020 a.u. | Characteristic of a closed-shell (non-covalent) interaction |
Synthetic Utility and Further Derivatization of R 3 Fluoro 4 Pyrrolidin 2 Yl Pyridine
(R)-3-Fluoro-4-(pyrrolidin-2-yl)pyridine as a Chiral Building Block in Complex Molecule Synthesis
The principal documented utility of this compound is as a chiral precursor in the assembly of complex, biologically active molecules. The defined stereocenter at the C2 position of the pyrrolidine (B122466) ring is critical for ensuring the enantiomeric purity of the final product. This is most prominently demonstrated in its application as a key intermediate for synthesizing allosteric inhibitors of Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2). nih.gov
SHP2 has emerged as a critical target in oncology due to its regulatory role in the RAS/MAPK signaling cascade. nih.gov In the synthesis of several patented SHP2 inhibitors, this compound functions as a core scaffold. The synthetic route typically involves the coupling of the secondary amine on the pyrrolidine ring with other elaborate molecular fragments. For instance, it is integral to the preparation of advanced pyrazine-based SHP2 inhibitors. The (R)-configuration of the pyrrolidine is indispensable for the high potency and selective binding of the final compound to the allosteric pocket of the SHP2 enzyme. The fluorine atom on the pyridine (B92270) ring aids in fine-tuning the electronic environment and binding interactions of the resulting inhibitor.
Applications in Chiral Ligand Design for Asymmetric Catalysis
The constituent parts of this compound—the chiral pyrrolidine and the nitrogen-bearing pyridine ring—are motifs commonly found in the architecture of chiral ligands for asymmetric catalysis. Pyrrolidine-based frameworks are central to a wide array of effective organocatalysts. nih.govmdpi.com Likewise, pyridine derivatives are extensively utilized as ligands in reactions catalyzed by transition metals. Despite this, a review of scientific and patent databases indicates that specific applications of this compound as a standalone ligand or catalyst in asymmetric synthesis are not widely reported. Its documented role is predominantly as a structural building block in the synthesis of pharmaceutical agents.
Post-Synthetic Functionalization Strategies for Novel Derivatives
This compound offers two primary sites for potential post-synthetic modification to generate novel derivatives: the secondary amine of the pyrrolidine ring and the aromatic pyridine ring.
Pyrrolidine Nitrogen: As a nucleophilic secondary amine, this position is amenable to a variety of chemical transformations, including N-alkylation, N-acylation, and sulfonylation. In the documented syntheses of SHP2 inhibitors, this nitrogen is the reactive handle used to connect the building block to a larger and more complex molecular scaffold. nih.gov
Pyridine Ring: The pyridine ring could theoretically undergo further electrophilic or nucleophilic aromatic substitution, although the directing effects of the existing fluorine and pyrrolidinyl substituents would govern the regiochemical outcome of such reactions.
While these derivatization pathways are chemically plausible, the main reported application of this compound involves the immediate utilization of the pyrrolidine nitrogen to construct the final target molecule. Comprehensive studies focused on the systematic post-synthetic functionalization of this compound to build diverse chemical libraries are not extensively available in the peer-reviewed literature.
Strategic Integration into Diverse Molecular Architectures and Scaffolds
The strategic importance of this compound in chemical synthesis is its function as a vehicle for introducing a stereochemically precise, fluorinated heterocyclic fragment into a larger molecular entity. Both the pyrrolidine and pyridine rings are recognized as "privileged scaffolds" in medicinal chemistry, as they are present in a wide array of FDA-approved medications. rsc.orgnih.gov
The most prominent illustration of its strategic incorporation is within the molecular framework of allosteric SHP2 inhibitors. nih.gov These therapeutic agents are engineered to bind to a regulatory pocket on the enzyme distinct from the active site, thereby inducing a conformational change that locks the enzyme in an inactive state. The this compound fragment is specifically designed to fit within a sub-region of this allosteric site, where its defined stereochemistry and the electronic properties of the fluorinated pyridine are crucial for achieving high-affinity binding and potent biological activity.
Table 1: Examples of Scaffolds Incorporating this compound
| Target Scaffold Class | Therapeutic Target | Role of this compound |
|---|---|---|
| Pyrazine Derivatives | SHP2 | Provides the chiral pyrrolidine and fluoropyridine motifs essential for allosteric binding. |
Future Research Trajectories in Chiral Fluorinated Heterocycle Synthesis
The synthesis and application of chiral fluorinated heterocycles represent a vibrant and expanding field of chemical research, propelled by the persistent need for novel therapeutic agents with enhanced pharmacological profiles. Future research in this domain is expected to advance along several key trajectories:
Development of Novel Synthetic Methods: A major focus remains on the invention of more efficient, scalable, and highly stereoselective methods for the synthesis of complex chiral heterocycles. This includes the creation of innovative catalytic systems and streamlined one-pot protocols for the construction of fluorinated azaheterocycles. nih.gov
Exploration of New Chemical Space: The unique combination of chirality, fluorination, and heterocyclic scaffolds provides a rich foundation for discovering molecules with novel biological functions. Future endeavors will likely involve the synthesis of new compound libraries based on scaffolds such as fluorinated pyrrolidinyl-pyridines for screening against a broad array of biological targets.
Advances in Asymmetric Catalysis: Continuous innovation in asymmetric synthesis, including the design of next-generation organocatalysts and transition metal complexes, will further expand the capabilities of chemists to construct complex chiral molecules with precision. chiralpedia.com Biocatalysis, which leverages engineered enzymes, is also gaining prominence as a powerful and sustainable tool for achieving high selectivity. chiralpedia.com
Late-Stage Fluorination: A significant objective in medicinal chemistry is the ability to introduce fluorine atoms into complex, fully-formed molecules—a strategy known as late-stage fluorination. The development of methods that can selectively fluorinate a pyrrolidinyl-pyridine scaffold would enable rapid access to new analogs for detailed structure-activity relationship (SAR) studies. nih.gov
Q & A
Q. What in vivo models are suitable for studying its neuropharmacological effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
